2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one

Descripción general

Descripción

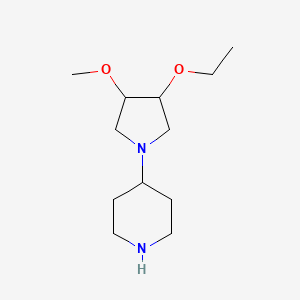

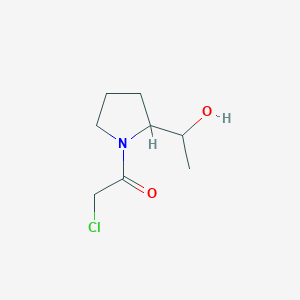

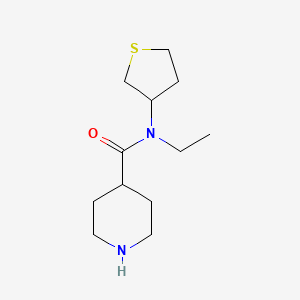

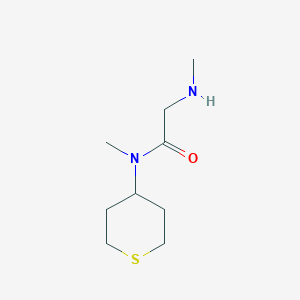

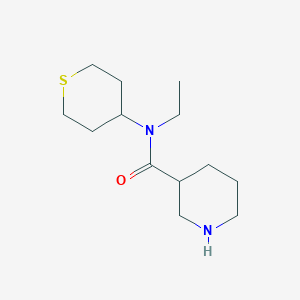

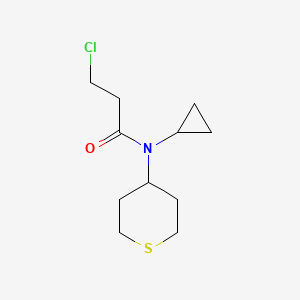

“2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one” is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is available for purchase from chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a chloro group and a hydroxyethyl group attached to the ethanone backbone.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with a pyrrolidine ring are known to participate in various chemical reactions . These reactions can lead to a variety of bioactive molecules with target selectivity .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure Analysis

- Research on similar pyrrolidine derivatives involves synthesis methods and molecular structure determination. For instance, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol from reactions involving pyridine derivatives demonstrates the intricate processes used to create complex molecules for further study (Percino et al., 2006).

Quantum Chemical Investigations

- Quantum chemical calculations offer insights into the electronic properties of substituted pyrrolidinones, which is crucial for understanding the behavior of pyrrolidine-based compounds in various environments. These investigations can reveal the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities (Bouklah et al., 2012).

Applications in Electrooptic Film Fabrication

- Pyrrole-pyridine-based compounds have been utilized in the synthesis of dibranched, heterocyclic chromophores for electrooptic film fabrication. The molecular architecture of these compounds influences their self-assembly, microstructure, and nonlinear optical response in thin films, showcasing the material science applications of pyrrolidine derivatives (Facchetti et al., 2006).

Crystallographic Studies

- Crystallography provides valuable data on the arrangement and interactions of molecules in solid form. For example, studies on crystals containing pyrrolidine rings reveal insights into hydrogen bonding and molecular assembly, which are fundamental for designing new materials with specific properties (Domagała et al., 2022).

Synthetic Methodology Development

- The development of synthetic routes for pyrrolidine-containing compounds is crucial for pharmaceutical and agrochemical applications. Research into rearranging chlorinated pyrrolidin-2-ones to produce 5-methoxylated 3-pyrrolin-2-ones demonstrates the chemical transformations possible with pyrrolidine derivatives, leading to useful intermediates for further chemical synthesis (Ghelfi et al., 2003).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in this compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Análisis Bioquímico

Biochemical Properties

2-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to act as a versatile scaffold, facilitating interactions with various biological targets. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. Additionally, it can form hydrogen bonds with proteins, influencing their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases, which are crucial for signal transduction. By altering kinase activity, it can affect downstream signaling pathways, leading to changes in gene expression and metabolic processes . Furthermore, it has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 can lead to enzyme inhibition, affecting the metabolism of other compounds . Additionally, this compound can interact with DNA, leading to changes in gene expression. Its ability to form hydrogen bonds and interact with various biomolecules makes it a potent modulator of biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its breakdown . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular metabolism and function, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity. In animal studies, a threshold effect has been noted, where doses above a certain level result in significant toxic effects, including liver and kidney damage . These findings underscore the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can also affect the pharmacokinetics of other drugs, highlighting its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct it to specific compartments or organelles, influencing its activity . For example, its interaction with nuclear proteins can lead to changes in gene expression, while its presence in the cytoplasm can affect metabolic processes .

Propiedades

IUPAC Name |

2-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-6(11)7-3-2-4-10(7)8(12)5-9/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYDBFKDLMIUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)